molecular formula C12H10BrNO3S2 B414180 (E)-5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 326019-49-2

(E)-5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No. B414180
CAS RN: 326019-49-2
M. Wt: 360.3g/mol
InChI Key: SGQRPWKSBNPINH-RUDMXATFSA-N
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Description

(E)-5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C12H10BrNO3S2 and its molecular weight is 360.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Potential and Synthetic Development

Thiazolidinones, including its analogues like rhodanines and glitazones, have shown great biological potential across a variety of applications. The 1,3-thiazolidin-4-one nucleus, in particular, is found in commercial pharmaceuticals and has been investigated for potential activities against different diseases due to its pharmacological importance. These studies highlight the development of advanced synthetic methodologies, including green chemistry approaches, to obtain these compounds, indicating a promising future in medicinal chemistry (Santos et al., 2018).

Anticancer and Antimicrobial Activities

Rhodanine derivatives, a subtype of thiazolidin-4-ones, have shown a broad spectrum of biological activity, including anticancer properties. The anticancer features of rhodanines have been documented over the last decade, with discussions on the structure–activity relationship of rhodanine derivatives and their molecular targets. This suggests that modifications in the thiazolidin-4-one structure could yield new, effective molecules with anticancer potential among rhodanine derivatives or related heterocycles (Szczepański et al., 2022).

Importance in Medicinal Chemistry

The thiazolidin-4-one ring system is a key pharmacophore and a privileged scaffold in medicinal chemistry, offering diverse pharmacological activities. Recent studies have emphasized its relevance in the design of new small molecules with biological activity, particularly highlighting its antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. This indicates the continuous interest and potential for developing new therapeutic agents based on thiazolidin-4-one derivatives (Mech et al., 2021).

properties

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3S2/c1-14-11(16)9(19-12(14)18)4-6-3-7(13)5-8(17-2)10(6)15/h3-5,15H,1-2H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQRPWKSBNPINH-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)O)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C(=CC(=C2)Br)OC)O)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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